molecular formula C10H18N4 B3024201 1-(2-Piperidin-1-ylethyl)pyrazol-4-amine CAS No. 1173069-63-0

1-(2-Piperidin-1-ylethyl)pyrazol-4-amine

Cat. No. B3024201
CAS RN: 1173069-63-0
M. Wt: 194.28
InChI Key: GPRKMRZDNYXLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine, also known as PEPA, is a chemical compound of pharmaceutical interest . It is commonly available in the form of a dihydrochloride .


Synthesis Analysis

The synthesis of pyrazole compounds like 1-(2-Piperidin-1-ylethyl)pyrazol-4-amine involves several methods. One common method is the multicomponent approach, which involves the reaction of a variety of 2-acyl-(1H)-indene-1,3(2H)-diones and 2-hydrazinylbenzo[d]thiazoles in the presence of glacial acetic acid . Another method involves the use of 5(4)-aminopyrazoles in the synthesis of pyrazolo[3,4-b]pyridines .


Molecular Structure Analysis

The molecular formula of this compound is C10H20Cl2N4. Its molecular weight is 267.2 g/mol .


Chemical Reactions Analysis

Pyrazole compounds like this compound can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .

Scientific Research Applications

Heterocyclic Compound Synthesis and Application

  • Copper Catalyst Systems for C-N Bond Forming Cross-Coupling Reactions : Copper-mediated systems have been developed for C-N bond-forming reactions, employing a variety of amines, including piperidine, with aryl halides and arylboronic acids. These recyclable catalysts are potential candidates for commercial exploitation in organic synthesis, emphasizing the importance of catalyst optimization (Kantam et al., 2013).

Pharmacological Applications

  • Dipeptidyl Peptidase IV Inhibitors : Research has shown intense activity in finding new inhibitors for DPP IV, given its validated target for treating type 2 diabetes mellitus. Piperidine, a structure related to "1-(2-Piperidin-1-ylethyl)pyrazol-4-amine," is highlighted within the chemical groups of interest for the development of antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Chemical Inhibitors and Therapeutic Agents

  • Chemical Inhibitors of Cytochrome P450 Isoforms : In the development of selective chemical inhibitors for drug metabolism studies, compounds related to piperidine have been used to decipher the involvement of specific CYP isoforms, indicating the utility of these structures in pharmacokinetic and pharmacodynamic studies (Khojasteh et al., 2011).

Development of Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds : The reactivity of certain pyrazoline derivatives, which share a common structural feature with "this compound," has been exploited for synthesizing a wide range of heterocyclic compounds. These serve as important templates for medicinal chemistry due to their widespread biological activities (Gomaa & Ali, 2020).

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRKMRZDNYXLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Reactant of Route 2
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Reactant of Route 4
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Reactant of Route 5
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
1-(2-Piperidin-1-ylethyl)pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.